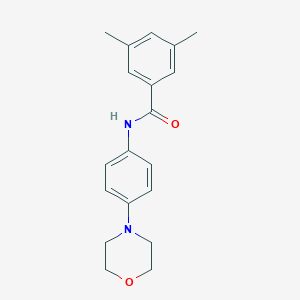
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMPB is a member of the benzamide family of compounds and is synthesized through a series of complex chemical reactions. In
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is not fully understood. However, it is believed that 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and interfering with DNA replication.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is its potent anti-cancer activity. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to be effective against a broad range of cancer cell lines, making it a promising candidate for the development of new cancer treatments. However, there are also limitations to the use of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide in lab experiments. The synthesis process is complex and requires specialized equipment and expertise. Additionally, 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide may have toxic effects on normal cells, which may limit its use in clinical applications.
Direcciones Futuras
There are several future directions for 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide research. One potential direction is the development of new cancer treatments that incorporate 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. Another potential direction is the development of new antibiotics and antiviral drugs that incorporate 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide and its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process involves the conversion of 4-morpholin-4-ylphenylamine to 3,5-dimethylbenzoyl chloride, which is then reacted with morpholine to yield 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is in the field of cancer research. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to exhibit potent anti-cancer activity against a broad range of cancer cell lines. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and viruses.
Propiedades
Nombre del producto |
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-14-11-15(2)13-16(12-14)19(22)20-17-3-5-18(6-4-17)21-7-9-23-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22) |
Clave InChI |
NNLPLEPJNVXCJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B253064.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)
![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B253073.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253074.png)
![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)

![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)

![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253091.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)